Array ( [bid] => 13143206 ) Buy 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Catalog No.
S13653804
CAS No.
M.F
C9H9ClN2O2
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-...

Product Name

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

IUPAC Name

7-chloro-2,2-dimethyl-4H-pyrido[4,3-b][1,4]oxazin-3-one

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C9H9ClN2O2/c1-9(2)8(13)12-5-4-11-7(10)3-6(5)14-9/h3-4H,1-2H3,(H,12,13)

InChI Key

FRFMZASSVBKXJR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CN=C(C=C2O1)Cl)C

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a unique pyrido[4,3-b][1,4]oxazine core. This structure contributes to its potential applications in various fields of scientific research, particularly in medicinal chemistry. The compound is notable for its distinctive chemical properties and biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Conducted with potassium permanganate in acidic or neutral conditions.
  • Reduction: Performed using sodium borohydride in solvents like methanol or ethanol.
  • Substitution: Carried out with amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The reactions can yield various products:

  • Oxidation: Formation of oxides or hydroxyl derivatives.
  • Reduction: Production of reduced amines or alcohols.
  • Substitution: Generation of substituted derivatives with diverse functional groups.

Research indicates that 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, potentially inhibiting their activity through the formation of hydrogen bonds and hydrophobic interactions.

The synthesis of 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 2,2-dimethyl-3-chloroacrylonitrile with 2-aminopyridine in the presence of a base. The reaction conditions often require solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.

In industrial settings, the production may involve optimized synthetic routes for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its biological activities and potential therapeutic uses.
  • Medicine: Explored for drug development targeting specific enzymes or receptors.
  • Industry: Utilized in developing new materials and chemical processes.

Studies on the interactions of 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one reveal its ability to bind to specific molecular targets. These interactions can modulate enzyme activity or receptor function, which is crucial for understanding its pharmacological effects. Detailed studies are necessary to elucidate the exact pathways involved in its biological activity.

Several compounds share structural similarities with 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one. Here are a few notable examples:

Compound NameSimilarityUnique Features
7-Bromo-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-oneHalogenated derivativeBromine substitution affects reactivity
6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneAmino group additionPotentially enhanced biological activity
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazineStructural variationDifferent ring structure may alter properties

These compounds highlight the uniqueness of 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one due to its specific chlorine substitution and pyrido oxazine framework. Each compound presents distinct characteristics that influence their chemical behavior and biological activity.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.0352552 g/mol

Monoisotopic Mass

212.0352552 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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